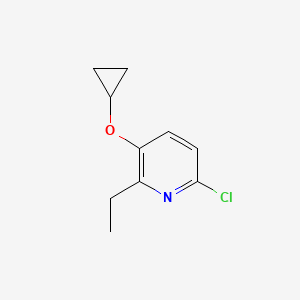

6-Chloro-3-cyclopropoxy-2-ethylpyridine

Description

6-Chloro-3-cyclopropoxy-2-ethylpyridine is a pyridine derivative featuring a chlorine atom at the 6-position, a cyclopropoxy group at the 3-position, and an ethyl substituent at the 2-position. The cyclopropoxy group introduces steric strain and unique electronic effects, distinguishing it from simpler alkoxy-substituted pyridines.

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

6-chloro-3-cyclopropyloxy-2-ethylpyridine |

InChI |

InChI=1S/C10H12ClNO/c1-2-8-9(13-7-3-4-7)5-6-10(11)12-8/h5-7H,2-4H2,1H3 |

InChI Key |

IUSGIRUJQDNWFP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=N1)Cl)OC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-cyclopropoxy-2-ethylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-ethyl-3-hydroxy-6-chloropyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-3-cyclopropoxy-2-ethylpyridine may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-cyclopropoxy-2-ethylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

6-Chloro-3-cyclopropoxy-2-ethylpyridine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-3-cyclopropoxy-2-ethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to changes in protein function.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural and Functional Group Variations

The table below highlights key structural analogs, emphasizing substituent positions, functional groups, and similarity metrics derived from computational or empirical assessments:

Key Comparative Insights

Cyclopropoxy vs. Methoxy/Ethoxy Groups

- Electronic Effects : The cyclopropoxy group’s strained three-membered ring induces greater electron-withdrawing character compared to methoxy or ethoxy groups . This may enhance electrophilic substitution reactivity at adjacent positions.

Ethyl Substituent at 2-Position

- The 2-ethyl group in the target compound provides moderate steric bulk, which may influence regioselectivity in reactions like Suzuki couplings or nitrations. Analogs with smaller groups (e.g., methyl) or polar substituents (e.g., methanol ) exhibit divergent reactivity and solubility profiles.

Chloro Positional Isomerism

- Chlorine at the 6-position (target compound) vs. 2- or 4-positions (analogs) alters electronic distribution. For example, 4-chloro-2-methoxy-3-nitropyridine shows enhanced electrophilicity at the 3-position due to nitro and chloro synergy, whereas the target compound’s 6-chloro group may direct reactions to the 4-position.

Functional Group Reactivity

- Amine (6-Chloro-2-methoxypyridin-3-amine ) and ester (Ethyl 6-Chloropyridine-3-acetate ) substituents introduce distinct reactivity pathways, such as amidation or hydrolysis, absent in the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.